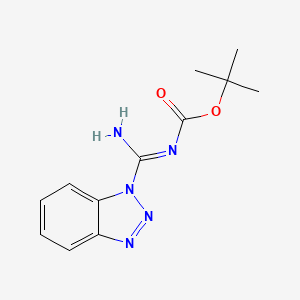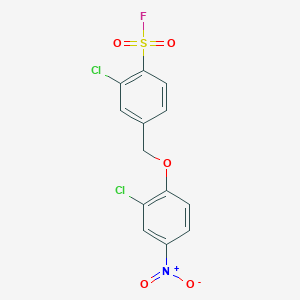
p-toluenesulfonyl fluoride, 2-chloro-|A-(2-chloro-4-nitrophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride is a complex organic compound that features both chlorinated and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-4-nitrophenol with chloromethyl benzene-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like xylene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a key site for substitution reactions.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and thiols, typically under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic medium.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Products include sulfonamides and sulfonate esters.
Reduction: The primary product is the corresponding amine.
Oxidation: Products may include chlorinated quinones and other oxidized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its reactive sulfonyl fluoride group.
Medicine: Explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, plastics, and other materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride primarily involves its reactive sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The molecular targets often include serine hydrolases and other enzymes with nucleophilic active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chlorinated and nitro functional groups but lacks the sulfonyl fluoride moiety.
2-Chloro-5-nitrophenol: Similar structure but with different positioning of the nitro group.
4-Chloro-2-nitrophenol: Another isomer with the nitro group in a different position.
Uniqueness
2-Chloro-4-((2-chloro-4-nitrophenoxy)methyl)benzene-1-sulfonyl fluoride is unique due to the presence of both a sulfonyl fluoride group and a chlorinated nitrophenoxy moiety. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
30936-58-4 |
|---|---|
Molekularformel |
C13H8Cl2FNO5S |
Molekulargewicht |
380.2 g/mol |
IUPAC-Name |
2-chloro-4-[(2-chloro-4-nitrophenoxy)methyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H8Cl2FNO5S/c14-10-6-9(17(18)19)2-3-12(10)22-7-8-1-4-13(11(15)5-8)23(16,20)21/h1-6H,7H2 |
InChI-Schlüssel |
MCVNVDAIQPIQMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



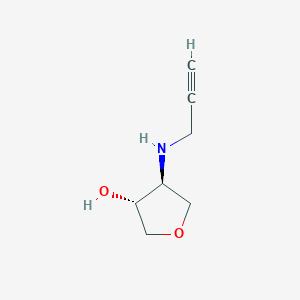
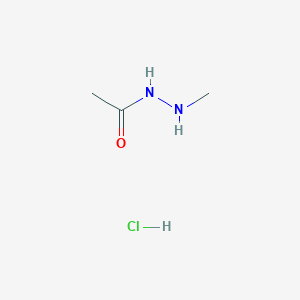
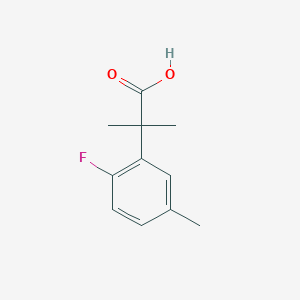
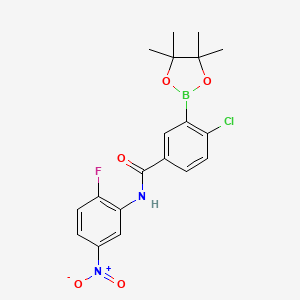
![6-Oxaspiro[3.4]octan-8-ol](/img/structure/B13345847.png)
![5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345850.png)


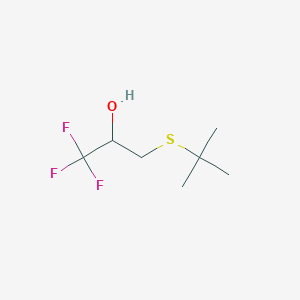
![4-Hydroxy-2',5'-dimethoxy-6-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13345879.png)
![tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13345881.png)
